![molecular formula C12H14O7S B12687146 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate CAS No. 94134-08-4](/img/structure/B12687146.png)
5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate is a chemical compound with the molecular formula C12H14O7S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate typically involves the reaction of 5-Mesyl-o-anisic acid with ethyl hydrogen carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds .
Scientific Research Applications
5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate involves its interaction with molecular targets and pathways. The compound exerts its effects through nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon of the anhydride, leading to the formation of new products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate include:
- 2-Methoxy-5-(methylsulfonyl)benzoic acid ethoxycarbonyl ester
- Other anhydrides with similar functional groups
Uniqueness
This compound is unique due to its specific molecular structure and the presence of both mesyl and ethyl hydrogen carbonate groups. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications .
Biological Activity
5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
5-Mesyl-o-anisic acid is characterized by its methoxy and mesylate functional groups. The anhydride form with ethyl hydrogen carbonate enhances its reactivity and potential biological applications. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of 5-mesyl-o-anisic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that this compound showed effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
In vitro studies have shown that 5-mesyl-o-anisic acid can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
Case Studies
- Case Study on Leukemia Treatment : A clinical study evaluated the efficacy of compounds related to 5-mesyl-o-anisic acid in treating acute myeloid leukemia (AML). The results indicated a significant reduction in leukemic cell proliferation when treated with the compound at varying concentrations.
- Case Study on Antifungal Activity : In another study, the compound was tested against several strains of fungi. The results showed that at higher concentrations, it effectively inhibited fungal growth, indicating potential use in antifungal therapies.
The exact mechanism of action for 5-mesyl-o-anisic acid is still under investigation. However, preliminary research suggests that it may involve the inhibition of key enzymes involved in cell signaling pathways related to inflammation and microbial resistance.
Enzyme Inhibition Studies
- Cyclooxygenase (COX) Inhibition : The compound has shown promise in inhibiting COX enzymes, which are crucial in the inflammatory response.
- Matrix Metalloproteinases (MMPs) : It also appears to inhibit certain MMPs involved in tissue remodeling during inflammation.
Safety and Toxicity
Toxicological assessments are essential for evaluating the safety profile of 5-mesyl-o-anisic acid. Current data suggest low toxicity levels at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.
Toxicity Data Table
Parameter | Value |
---|---|
LD50 (oral, rat) | >2000 mg/kg |
Skin Irritation | Mild |
Eye Irritation | Moderate |
Properties
CAS No. |
94134-08-4 |
---|---|
Molecular Formula |
C12H14O7S |
Molecular Weight |
302.30 g/mol |
IUPAC Name |
ethoxycarbonyl 2-methoxy-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C12H14O7S/c1-4-18-12(14)19-11(13)9-7-8(20(3,15)16)5-6-10(9)17-2/h5-7H,4H2,1-3H3 |
InChI Key |
KOJHRRLLVAPJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.